Docosapentaenoic acid is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
Clupanodonic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 5 double bonds, originating from the 3rd, 6th, 9th, 12th and 15th positions from the methyl end, with all double bonds in the cis- configuration.
Docosapentaenoic Acid is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and exactly 5 double bonds. There are 3 recognized isomers of docosapentaenoic acid, and double-bonds for this fatty acid can be originating from either the (3rd, 6th, 9th, 12th, and 15th), the (3rd, 7th, 10th, 14th, and 18th), or the (6th, 9th, 12th, 15th, and 18th) positions from the methyl end.
Docosapentaenoic acid
CAS No.: 24880-45-3
Cat. No.: VC21154106
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24880-45-3 |
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Molecular Formula | C22H34O2 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid |
Standard InChI | InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- |
Standard InChI Key | YUFFSWGQGVEMMI-JLNKQSITSA-N |
Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
SMILES | CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Appearance | Unit:25 mgPurity:99%Physical liquid |
Introduction
Chemical Structure and Classification
Docosapentaenoic acid refers to any straight open chain polyunsaturated fatty acid containing 22 carbon atoms and 5 double bonds. There are two primary isomers of DPA, which differ in the position of their double bonds :
Isomeric Forms
The two main isomers of DPA are regioisomers, possessing the same number of double bonds but at different positions along the carbon chain :
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n-3 DPA (Clupanodonic acid): All-cis-7,10,13,16,19-docosapentaenoic acid, with the last double bond at the third carbon from the methyl end.
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n-6 DPA (Osbond acid): All-cis-4,7,10,13,16-docosapentaenoic acid, with the last double bond at the sixth carbon from the methyl end.
These structural differences significantly impact the biological roles and functions of each isomer within human physiology. The n-3 and n-6 designations represent biologically important differences, as these fatty acid classes cannot be interconverted by mammals, including humans .
Structural Properties
Both DPA isomers share fundamental structural characteristics common to naturally produced fatty acids :
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All double bonds are in the cis-configuration
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Double bonds are interrupted by methylene bridges (−CH2−)
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Two single bonds exist between each pair of adjacent double bonds
This specific arrangement influences DPA's molecular flexibility, membrane incorporation properties, and biochemical interactions with cellular enzymes and receptors.
Table 1: Chemical Properties of DPA Isomers
Property | n-3 DPA (Clupanodonic Acid) | n-6 DPA (Osbond Acid) |
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Chemical Nomenclature | All-cis-7,10,13,16,19-docosapentaenoic acid | All-cis-4,7,10,13,16-docosapentaenoic acid |
Shorthand Notation | 22:5n-3 | 22:5n-6 |
Carbon Atoms | 22 | 22 |
Double Bonds | 5 | 5 |
Immediate Precursor | Eicosapentaenoic acid (EPA, 20:5n-3) | Docosatetraenoic acid (22:4n-6) |
Metabolic Role | Intermediate between EPA and DHA | Formed from arachidonic acid |
Metabolism and Biosynthesis
Biosynthetic Pathways
The biosynthesis of DPA occurs through distinct pathways depending on the isomer:
For n-3 DPA, it is an intermediate compound in the metabolic pathway between EPA and DHA in eukaryotes. Specifically, EPA is elongated to form n-3 DPA through the action of elongase enzymes . This n-3 DPA can then potentially be converted to DHA by delta-4-desaturase, though this conversion appears limited in humans, particularly adult males .
For n-6 DPA, the biosynthesis begins with arachidonic acid (AA), which is elongated to form docosatetraenoic acid (adrenic acid), which is subsequently converted to n-6 DPA through the action of delta-4-desaturase .
Tissue Distribution and Metabolism
Research on the metabolism of DPA indicates that the liver is the principal site of alpha-linolenic acid (ALA) desaturation and elongation to form EPA and subsequently DPA, although there is evidence suggesting some EPA and DPA synthesis may occur in enterocytes . When administered orally, labeled alpha-linolenic acid is mobilized from enterocytes primarily as chylomicron triacylglycerol, while its incorporation into plasma phosphatidylcholine occurs later, likely in the liver .
Interestingly, n-3 DPA can be retroconverted to EPA, indicating a bidirectional metabolic relationship between these two omega-3 fatty acids. This retroconversion capability suggests that DPA may function as a reservoir or buffer for EPA in the body, potentially extending the biological availability of omega-3 fatty acids .
Conversion Efficiency and Limitations
Studies investigating the metabolism of omega-3 fatty acids have revealed important insights about DPA conversion. In a notable study involving young men, researchers found that EPA and DPA were the principal products of alpha-linolenic acid metabolism, with their concentrations greater in plasma phosphatidylcholine than triacylglycerol . These fatty acids remained present in circulation for extended periods – up to 7 days for EPA and 14 days for DPA.
Significantly, no apparent enrichment of DHA was observed in plasma phosphatidylcholine, triacylglycerol, or non-esterified fatty acids at any time point measured up to 21 days. This pattern suggests an inhibition or restriction of DHA synthesis downstream of DPA in adult males . This finding aligns with the broader understanding that humans convert short-chain omega-3 fatty acids to long-chain forms (EPA, DHA) with an efficiency below 5%, with women generally showing greater conversion efficiency than men .
Dietary Sources and Nutritional Significance
Natural Food Sources
Docosapentaenoic acid can be obtained through diet from several sources:
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Marine Sources: DPA is found in significant amounts in marine oily fish, similar to other long-chain omega-3 fatty acids .
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Terrestrial Sources: Unlike EPA and DHA, which are predominantly found in marine sources, n-3 DPA is also present in lean red meat from ruminant animals. This provides a non-marine dietary source of this important omega-3 fatty acid .
Nutritional Context
DPA exists within the broader context of omega-3 fatty acids in the human diet. The human diet has evolved rapidly in recent centuries, resulting in a reported increase in omega-6 consumption relative to omega-3 . This shift from the historical 1:1 ratio of omega-3 to omega-6 has occurred too rapidly for humans to adapt biologically, potentially contributing to inflammatory disorders in modern populations .
Both omega-6 and omega-3 fatty acids are essential, meaning humans must consume them through diet. These fatty acids compete for the same metabolic enzymes, making the ratio of their intake significant for the body's inflammatory and homeostatic processes .
Table 2: Comparison of Key Omega-3 Fatty Acids
Feature | Alpha-Linolenic Acid (ALA) | Eicosapentaenoic Acid (EPA) | Docosapentaenoic Acid (DPA) | Docosahexaenoic Acid (DHA) |
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Chemical Structure | 18:3n-3 | 20:5n-3 | 22:5n-3 | 22:6n-3 |
Dietary Sources | Plant oils (flaxseed, chia) | Marine fish | Marine fish, red meat | Marine fish |
Relative Abundance in Human Tissues | Low | Moderate | Moderate | High in brain and eyes |
Conversion Pathways | Precursor to EPA | Can convert to DPA | Can retroconvert to EPA | Limited conversion from DPA |
Research Focus | Moderate | Extensive | Limited | Extensive |
Physiological Functions and Health Benefits
Cardiovascular Effects
Some evidence suggests that people with circulatory problems, such as varicose veins, may benefit from the consumption of omega-3 fatty acids like DPA, which may stimulate blood circulation and increase the breakdown of fibrin, a protein involved in blood clotting and scar formation .
Metabolic Regulation
DPA has been shown to suppress lipogenesis and regulate lipolysis, favoring increased lipid oxidation for energy production . This metabolic effect suggests potential benefits for weight management and metabolic health, though more research is needed to fully understand the mechanisms and extent of these effects.
Anti-inflammatory Properties
Like other omega-3 fatty acids, DPA exhibits anti-inflammatory properties. Research has demonstrated that DPA can ameliorate inflammation in an ulcerative colitis model, suggesting potential benefits for inflammatory bowel diseases . These anti-inflammatory effects may extend to other inflammatory conditions as well.
Additionally, interactions between dietary polyunsaturated fatty acid ratios and genetic factors have been found to determine susceptibility to pediatric Crohn's disease, highlighting the complex relationship between omega-3 fatty acids like DPA and inflammatory conditions .
Research Findings and Clinical Implications
Metabolic Studies
A significant study published in the British Journal of Nutrition investigated the metabolism of alpha-linolenic acid in young men. The researchers administered labeled [U-13C]ALNA orally with a mixed meal and tracked its conversion to other omega-3 fatty acids . Key findings included:
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Approximately 33% of administered [13C]ALNA was recovered as 13CO2 on breath over the first 24 hours
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EPA and DPA were found to be the principal products of alpha-linolenic acid metabolism
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[13C]EPA and [13C]DPA concentrations were greater in plasma phosphatidylcholine than triacylglycerol
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These labeled fatty acids remained present in circulation for extended periods (up to 7 days for EPA and 14 days for DPA)
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No apparent 13C enrichment of DHA was observed in any plasma lipid fraction for up to 21 days
These findings suggest that while DPA is a significant metabolic product of alpha-linolenic acid, the conversion of DPA to DHA appears very limited or absent in adult males .
Comparative Role in Omega-3 Pathway
DPA occupies a unique position in the omega-3 metabolic pathway, situated between EPA and DHA. This intermediate position, combined with its ability to be retroconverted to EPA, suggests DPA may serve as a reservoir or buffer for omega-3 fatty acids in the body .
The apparent limitation in converting DPA to DHA, particularly in adult males, highlights the importance of obtaining pre-formed DHA from the diet to maintain adequate membrane DHA concentrations . This finding has significant implications for nutritional recommendations regarding omega-3 fatty acid intake.
Future Research Directions
Targeted Investigations
Despite growing recognition of DPA's unique properties and potential health benefits, significant research gaps remain. Future studies should focus on:
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Elucidating the specific mechanisms by which DPA exerts its anti-inflammatory and cardiovascular effects
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Investigating the potential therapeutic applications of DPA in inflammatory conditions and cardiovascular diseases
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Understanding the factors that limit DPA to DHA conversion and whether these limitations can be overcome
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Exploring gender differences in DPA metabolism and their implications for health recommendations
Clinical Applications
The clinical potential of DPA remains largely unexplored. Given its presence in both marine and terrestrial food sources and its emerging health benefits, DPA may offer unique therapeutic opportunities. Further clinical trials are needed to establish optimal dosages, delivery methods, and specific indications for DPA supplementation.
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